molecular formula C32H28F4N6O8S2 B1487320 Pantoprazole dimer CAS No. 2115779-15-0

Pantoprazole dimer

Cat. No.: B1487320
CAS No.: 2115779-15-0
M. Wt: 764.7 g/mol
InChI Key: HTDAWOKDELVUAB-UHFFFAOYSA-N
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Description

Contextualization within Pharmaceutical Impurity Science

The presence of impurities in an API can significantly impact the quality and safety of the final drug product. sciex.com Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities. nih.gov Impurities present above a certain threshold, typically 0.10% for drugs with a daily dose of less than 2 grams, must be identified and characterized to assess their potential toxicological effects. nih.govtandfonline.com The goal of this rigorous scrutiny is to understand the formation mechanisms of impurities to optimize synthetic processes and drug formulations, thereby minimizing or eliminating their presence. tandfonline.com The study of Pantoprazole (B1678409) and its degradation products, including the dimer, is a direct application of these principles, aiming to ensure the purity and stability of this widely used medication. sciex.comajrconline.org

Significance of Dimer Formation in Benzimidazole (B57391) Derivatives

Pantoprazole belongs to the benzimidazole class of compounds, which are known for their therapeutic applications, particularly as proton pump inhibitors (PPIs). nih.goveurekaselect.com A notable characteristic of some benzimidazole derivatives is their propensity to form dimers. researchgate.netdtic.mil This dimerization can occur through various chemical processes, including degradation pathways. researchgate.net

The formation of a dimer impurity is particularly significant in the case of Pantoprazole because it appears to be a unique characteristic among the commonly used PPIs, which otherwise share a similar molecular structure. nih.gov While other PPIs like omeprazole (B731) have different substituents on the benzimidazole ring, the dimer impurity (related compound E) has only been observed with Pantoprazole. nih.gov Research suggests that the difluoromethoxy group on the benzimidazole moiety of Pantoprazole plays a crucial role in facilitating this dimer formation, a phenomenon not seen in related compounds lacking this specific group. nih.gov Understanding this structural influence is key to controlling the formation of this specific impurity during the manufacturing process.

Historical Overview of Pantoprazole Dimer Identification (Impurity E)

This compound is officially recognized as "Impurity E" in major pharmacopeias, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). nih.govxjtu.edu.cn These pharmacopeias list several known impurities for Pantoprazole, designated as impurities A, B, C, D, E, and F. nih.govnih.gov

For a considerable time, while the synthesis and identification of other impurities were well-documented, information regarding Impurity E remained scarce in scientific literature. nih.govxjtu.edu.cnresearchgate.net It was not assigned a Chemical Abstracts Service (CAS) number for a long period, and details on its synthesis and mechanism of formation were not publicly reported. nih.gov More recent research has shed light on this "phantom" chemical entity. nih.gov Studies have now successfully developed procedures for the preparation and characterization of this compound (Impurity E) and have proposed mechanisms for its formation, which is thought to involve the formation of a radical cation under specific pH conditions. nih.govnih.gov These advancements are critical for developing control strategies to limit its presence in the final API to acceptable levels, often targeted at or below 0.03%. nih.govresearchgate.net

Properties

IUPAC Name

5-(difluoromethoxy)-6-[6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-yl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28F4N6O8S2/c1-45-23-5-7-37-21(27(23)47-3)13-51(43)31-39-17-9-15(25(49-29(33)34)11-19(17)41-31)16-10-18-20(12-26(16)50-30(35)36)42-32(40-18)52(44)14-22-28(48-4)24(46-2)6-8-38-22/h5-12,29-30H,13-14H2,1-4H3,(H,39,41)(H,40,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDAWOKDELVUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)OC(F)F)C4=CC5=C(C=C4OC(F)F)N=C(N5)S(=O)CC6=NC=CC(=C6OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28F4N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Pathways of Pantoprazole Dimer Formation

Radical-Cation Mediated Dimerization Processes

The dimerization of pantoprazole (B1678409) is not a simple process but rather a complex series of reactions initiated by the formation of a radical cation. nih.govscribd.com This reactive intermediate is the cornerstone of the dimerization pathway.

Role of pH in Dimer Formation Kinetics

The formation of the pantoprazole dimer is highly dependent on the pH of the reaction medium. nih.govscribd.com Research has demonstrated a direct relationship between the pH value and the rate of formation of this biaryl impurity, with the dimer forming exclusively at a pH of 8 or lower. nih.gov As the pH decreases, the rate of dimer formation increases. researchgate.net This pH-dependent phenomenon is attributed to the facilitation of radical cation formation in acidic to slightly alkaline aqueous environments. nih.gov In contrast, at a pH above 8, the formation of the dimer is not observed. nih.gov

Table 1: Effect of pH on the Formation of this compound (RC E)

pH Value Formation of Dimer (RC E)
≤ 8 Observed, with the rate increasing as pH decreases. nih.govscribd.com
> 8 Not observed. nih.gov

Influence of Oxidative Stress Conditions

Oxidative stress conditions play a crucial role in the generation of the this compound. smolecule.com The formation of this impurity has been observed during forced degradation studies under oxidative stress. The oxidation step in the synthesis of pantoprazole, where a sulfide (B99878) intermediate is converted to the active sulfoxide (B87167) form, is a critical stage where dimerization can occur. scribd.comresearchgate.netnih.gov The use of oxidizing agents, such as sodium hypochlorite (B82951), can create an environment conducive to the formation of the radical species that lead to the dimer. nih.govnih.gov Interestingly, while atmospheric oxygen might be considered a contributor, experiments conducted in deoxygenated solvents under a nitrogen atmosphere did not show a significant change in the amount of dimer formed, suggesting that the primary driver is the chemical oxidation process itself. nih.gov

Theoretical Studies on Radical Stabilization (e.g., Captodative Effect)

The unique propensity of pantoprazole to form a dimer, a phenomenon not observed in other proton pump inhibitors like omeprazole (B731), is attributed to the stabilizing effect of its difluoromethoxy group on the benzimidazole (B57391) ring. nih.gov Theoretical studies point to the captodative effect as a key factor in stabilizing the C-6 free radical, which is a prerequisite for dimerization. nih.govscribd.com The captodative effect arises from the synergistic action of an electron-donating group (the oxygen atom of the methoxy (B1213986) group) and an electron-withdrawing group (the two fluorine atoms) attached to the same radical center. nih.govresearchgate.net This dual electronic nature provides additional stability to the radical intermediate, facilitating its formation and subsequent dimerization. nih.gov This effect is considered a determining factor in the exclusive formation of the biaryl impurity in the case of pantoprazole. scribd.com

Chemical Transformation Pathways Leading to Dimer Structures

Once the radical cation is formed, it undergoes further chemical transformations to yield the final dimeric structure. These transformations are specific and lead to a defined coupling of the pantoprazole molecules.

Ortho-Coupling Mechanisms

The formation of the this compound proceeds through an ortho-coupling mechanism. scribd.com Specifically, the dimerization involves an ortho-ortho coupling of the pantoprazole sulfoxide intermediate. researchgate.net This means that the bond connecting the two pantoprazole units is formed at the ortho position relative to the existing substituents on the benzimidazole ring. The proposed mechanism involves the dimerization of the radical species to form the final dimerized product. researchgate.net

Contribution of the Sulfoxide Oxidation Step

The oxidation of the sulfide intermediate to the sulfoxide is a critical and indispensable step in the synthesis of pantoprazole. researchgate.netnih.gov However, this very step is also the primary stage where the dimer impurity is generated. scribd.comresearchgate.netnih.gov The oxidizing agents used in this conversion create the conditions necessary for the formation of the radical cation, which then leads to the dimer. nih.govnih.gov Over-oxidation to the corresponding sulfone is another potential side reaction, but the formation of the dimer is specifically linked to the radical-mediated coupling that occurs during the sulfoxide formation. nih.gov Controlling the oxidation process, for instance by performing the reaction in water, has been shown to reduce the formation of the dimer.

Structural Determinants for Dimerization Exclusivity

The unique propensity of pantoprazole to form a dimer, a characteristic not observed in other proton pump inhibitors, is intrinsically linked to the chemical nature of its substituents. nih.govacs.org All PPIs share a common molecular framework, consisting of a benzimidazole ring and a pyridine (B92270) ring linked by a methylsulfinyl group. gutnliver.org However, the specific groups attached to these rings dictate their individual chemical behaviors.

Impact of the Difluoromethoxy Group on Benzimidazole Moiety

The key to understanding pantoprazole's dimerization lies in the difluoromethoxy group (-OCHF2) at the C-5 position of its benzimidazole ring. nih.govacs.org This group possesses a dual electronic character, acting as both an electron-donating and an electron-withdrawing group. nih.gov This "captodative effect" is crucial for stabilizing a free radical at the C-6 position of the benzimidazole ring, which is a necessary intermediate for the formation of the dimer. nih.govacs.org

The formation of the this compound, also known as Related Compound E (RC E), is a pH-dependent process, occurring at a pH of 8 or lower. nih.govacs.org The proposed mechanism involves the formation of a radical cation. nih.govacs.org The difluoromethoxy group's ability to stabilize this radical intermediate through its synergistic electron-donating and withdrawing properties is a critical factor that promotes the dimerization of pantoprazole. nih.gov

Synthetic Approaches to Pantoprazole Dimer

Chemical Synthesis Methodologies for Dimer Reference Standards

The availability of pure reference standards for impurities is a prerequisite for their accurate quantification in final drug products. nih.gov The chemical synthesis of the pantoprazole (B1678409) dimer as a reference standard is a complex process that has been approached through various methodologies. google.comgoogle.com

Application of Benzidine (B372746) Rearrangement in Dimer Synthesis

A key method reported for the synthesis of the pantoprazole dimer reference standard involves the application of a benzidine rearrangement. nih.govgoogle.com This multi-step process begins with 3-(difluoromethoxy)nitrobenzene and culminates in the formation of the dimer. google.comgoogle.com The benzidine rearrangement is a crucial step in creating the biaryl benzimidazole (B57391) core of the dimer. nih.govgoogle.com

The synthesis can be summarized in the following key stages, as detailed in a patented chemical synthesis method google.com:

Initial Rearrangement: The process starts with the rearrangement of 3-(difluoromethoxy)nitrobenzene to produce the corresponding benzidine hydrochloride. nih.gov

Acetylation and Nitration: The benzidine hydrochloride then undergoes acetylation and nitration. nih.gov

Reduction: The nitro groups are subsequently reduced to form the penultimate intermediate, which is the biaryl of 2-mercaptobenzimidazole. nih.gov

Condensation: This biaryl intermediate is then condensed with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether. nih.gov

Oxidation: The final step is the oxidation of the thioether, typically using an oxidizing agent like m-chloroperoxybenzoic acid or sodium hypochlorite (B82951), to yield the this compound. nih.govgoogle.com

A detailed 8-step synthesis route starting from 3-(difluoromethoxy)nitrobenzene has been developed to provide a reliable and cost-effective source of the this compound reference standard. google.com

Table 1: Key Stages in the Synthesis of this compound via Benzidine Rearrangement

StepStarting MaterialKey TransformationProduct
13-(difluoromethoxy)nitrobenzeneBenzidine RearrangementBenzidine Hydrochloride Derivative
2Benzidine Hydrochloride DerivativeAcetylation and NitrationNitrated Acetylated Biaryl
3Nitrated Acetylated BiarylReduction of Nitro GroupsBiaryl of 2-mercaptobenzimidazole
4Biaryl of 2-mercaptobenzimidazoleCondensation with 2-chloromethyl-3,4-dimethoxypyridine hydrochlorideThioether Dimer
5Thioether DimerOxidationThis compound
This table outlines the principal stages in the chemical synthesis of the this compound for use as a reference standard, based on the benzidine rearrangement methodology. nih.govgoogle.com

Dimer Formation during Pantoprazole Synthesis

The formation of the this compound is an undesirable side reaction that can occur during the synthesis of pantoprazole itself. This dimerization is primarily observed during the oxidation step, where the pantoprazole sulfide (B99878) is converted to the final sulfoxide (B87167) product. nih.gov

Identification of Critical Process Parameters Promoting Dimerization

Several process parameters have been identified as critical in promoting the formation of the this compound. A key factor is the pH of the reaction medium. acs.org Research has demonstrated a direct relationship between lower pH values and an increased rate of dimer formation, with the byproduct forming at a pH of 8 or lower. acs.orgscribd.com This is attributed to a proposed mechanism involving the formation of a radical cation in the pH range of 5-8. nih.govacs.orgscribd.com The unique difluoromethoxy group on the benzimidazole ring of pantoprazole is believed to stabilize the C-6 free radical, which is a prerequisite for the dimerization to occur. nih.govacs.org

Temperature is another critical parameter. nih.gov Studies have shown that higher temperatures during the oxidation step can lead to an increase in the formation of impurities, including the dimer. nih.gov

Table 2: Effect of Temperature on this compound Formation During Oxidation

EntryTemperature (°C)This compound (%)
1Room Temperature0.29
25 to 100.53
35 to 100.42
40 to 50.38
50 to 50.45
6-5 to 00.31
Data from a study on the effect of temperature on the oxidation of pantoprazole sulfide, indicating the percentage of this compound formed at different temperatures. nih.gov

Strategies for Mitigating Dimer Formation during Industrial Synthesis

To control the level of the this compound impurity in the final API, several mitigation strategies can be employed during industrial synthesis. These strategies focus on optimizing the critical process parameters identified.

One of the most effective strategies is the careful control of the pH during the oxidation step. nih.gov Maintaining a pH above 8 can significantly suppress the formation of the dimer. acs.org In some processes, the pH is adjusted to between 7.5 and 8.0 at the end of the synthesis for extraction purposes; however, careful monitoring is required to minimize impurity formation during this phase. nih.govnih.gov

Temperature control is also a crucial mitigation strategy. nih.gov Conducting the oxidation of the pantoprazole sulfide to the sulfoxide at a lower temperature, ideally between 0 and 5°C, has been shown to produce a higher quality product with a reduced content of the dimer impurity. nih.govacs.org

The choice of solvent and oxidizing agent can also influence the formation of the dimer. nih.gov Carrying out the oxidation reaction in water has been found to be beneficial. nih.gov Sodium hypochlorite is a commonly used oxidizing agent due to its low cost and the fact that its use can lead to a reproducible and scalable process with impurity levels below the quantification limits. nih.govacs.org The use of a one-pot synthesis process, where the intermediate sulfide is not isolated before oxidation, can also contribute to a more controlled and efficient manufacturing process with higher purity of the final product. google.com By implementing these strategies, the formation of the this compound can be effectively controlled to meet the stringent purity requirements of pharmacopeias. xjtu.edu.cn

Structural Elucidation and Characterization of Pantoprazole Dimer

Spectroscopic Analysis

Spectroscopic methods are fundamental in determining the chemical structure of molecules by analyzing the interaction of electromagnetic radiation with the substance. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the specific arrangement of atoms within a molecule. creative-biostructure.com For the pantoprazole (B1678409) dimer, both ¹H NMR and ¹³C NMR spectroscopy provide critical data for structural confirmation. nih.gov The analysis is often supported by two-dimensional techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) to correlate proton and carbon signals directly. nih.gov

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbons in the aromatic rings, the methylene (B1212753) groups, and the methoxy (B1213986) groups are all identifiable, further confirming the dimeric structure. nih.gov The presence of the difluoromethoxy group is also confirmed by its characteristic signal. acs.org

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pantoprazole Dimer Data derived from spectroscopic analysis of pantoprazole-related compounds. acs.org

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Ar-H (benzimidazole)7.64 (s), 7.44 (d), 7.23 (d)148.50, 140.16, 131.85, 122.78, 119.97, 115.36, 113.15, 108.91
-OCHF₂6.97 (t)116.56 (t)
-CH₃ (methoxy)2.07 (s)24.05
-NH10.22 (br s)N/A

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of the this compound displays several characteristic absorption bands that confirm its structure. nih.gov

Key absorption bands include those for N-H stretching, C-H stretching (both aromatic and aliphatic), C=C and C=N stretching within the aromatic rings, and the strong S=O stretching from the sulfoxide (B87167) group. nih.govresearchgate.net The presence of the difluoromethoxy group is also indicated by C-F stretching vibrations. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound Data compiled from studies on pantoprazole and its related compounds. nih.gov

Functional GroupAbsorption Band (cm⁻¹)
N-H Stretching3555, 3483, 3368, 3198
C-H Stretching (aromatic/aliphatic)2997, 2941, 2845
C=C, C=N Stretching (aromatic rings)1653, 1589, 1568, 1491
S=O Stretching1042
C-O-C, C-F Stretching1306, 1277, 1121

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and chromophores (the parts of the molecule that absorb light). creative-biostructure.com Pantoprazole and its dimer possess chromophoric systems in their benzimidazole (B57391) and pyridine (B92270) rings.

The UV absorption spectrum of pantoprazole in various solvents shows a maximum absorbance (λmax) around 290-295 nm. tsijournals.comacs.orgjocpr.com The dimer is expected to have a similar UV profile due to the presence of the same fundamental chromophoric structures. Analysis is often conducted using a UV-Vis spectrophotometer with quartz cells. tsijournals.comjocpr.com

Table 3: UV-Vis Absorption Data for Pantoprazole This data for the parent compound is indicative of the chromophore present in the dimer. tsijournals.comjocpr.com

Solventλmax (nm)
Water292
Methanol (B129727)290
0.1 M NaOH295

Infrared (IR) Spectroscopy for Functional Group Identification

Mass Spectrometry (MS) Based Characterization

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and structure of the compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. pillbuys.com The molecular formula of the this compound has been established as C₃₂H₂₈F₄N₆O₈S₂. nih.govlgcstandards.com The theoretical exact mass is approximately 764.1346 Da. nih.gov This precise mass measurement is crucial for confirming the identity of the dimer and distinguishing it from other related impurities. pillbuys.com

Table 4: Molecular Weight and Formula of this compound

AttributeValueSource
Molecular FormulaC₃₂H₂₈F₄N₆O₈S₂ nih.govlgcstandards.com
Average Molecular Weight764.73 g/mol nih.gov
Monoisotopic Mass764.13461687 Da nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to observe the resulting product ions. This provides detailed structural information by revealing how the molecule breaks apart. nih.govarabjchem.org

High-Resolution Mass Spectrometry for Molecular Weight Determination

X-ray Diffraction (XRD) for Solid-State Structure Confirmation

X-ray Diffraction (XRD) is a powerful analytical technique essential for the investigation of crystalline solid materials. It provides definitive information regarding the atomic and molecular arrangement within a crystal lattice, serving as a primary method for confirming the solid-state structure of a compound. The technique differentiates between crystalline and amorphous materials and can distinguish between different crystalline forms, known as polymorphs or solvates, each of which possesses a unique diffraction pattern.

In the context of pantoprazole and its related substances, Powder X-ray Diffraction (PXRD) has been effectively utilized to characterize various forms, such as Pantoprazole Sodium Sesquihydrate and its heterosolvates. researchgate.netacs.org These analyses reveal distinct diffraction peaks at specific 2θ angles, which act as a fingerprint for a particular crystalline solid, allowing for phase identification and purity assessment. researchgate.net

While the synthesis of this compound has been successfully reported, detailed single-crystal X-ray diffraction data, which would provide precise information on bond lengths, bond angles, and crystallographic parameters like space group and unit cell dimensions, is not extensively detailed in the available scientific literature. acs.orgnih.gov However, the application of XRD remains the definitive method for confirming its solid-state structure. Should single crystals of the dimer be grown, XRD analysis would be the unequivocal standard for its structural elucidation.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, nitrogen, and sulfur) within a chemical compound. This technique is indispensable for validating the empirical formula of a newly synthesized or isolated substance, such as the this compound. By comparing the experimentally determined elemental percentages with the theoretically calculated values based on a proposed molecular formula, researchers can confirm the compound's elemental composition.

The molecular formula for this compound is established as C₃₂H₂₈F₄N₆O₈S₂. pharmaffiliates.com Research detailing the synthesis of this impurity, referred to as Pantoprazole Related Compound E, provides a direct comparison of the calculated and experimentally found elemental percentages. acs.org The close agreement between the theoretical and observed values offers strong validation for the assigned molecular formula of the dimer. acs.org

The research findings are summarized in the table below. acs.org

ElementTheoretical % (Calculated)Experimental % (Found)
Carbon (C)50.2650.24
Hydrogen (H)3.693.67
Nitrogen (N)10.9911.04
Sulfur (S)8.398.43

Analytical Methodologies for Detection and Quantification of Pantoprazole Dimer

Chromatographic Techniques

Chromatography is the cornerstone for separating and analyzing pantoprazole (B1678409) and its related substances, including the dimer impurity. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Thin-Layer Chromatography (TLC) are the principal techniques employed.

HPLC methods are widely used for the quantitative determination of pantoprazole and its impurities. The development of a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any potential process-related impurities or degradation products. scielo.brscielo.br Validation according to International Conference on Harmonisation (ICH) guidelines ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. scielo.brjocpr.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pantoprazole and its impurities. researchgate.net Separation is typically achieved on octadecylsilane (B103800) (ODS, C18) or octylsilane (B1236092) (C8) columns. scielo.briomcworld.org For instance, a Hypersil ODS C18 column (125 mm x 4.0 mm, 5 µm) has been successfully used. scielo.brjocpr.comsemanticscholar.orgresearchgate.net Other C18 columns like Zorbax Eclipse XDB and Purospher® STAR RP-18 have also been employed to achieve effective separation. researchgate.netsigmaaldrich.com

The mobile phase composition is a critical factor in achieving the desired resolution. It often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). akjournals.comakjournals.com A common approach involves a phosphate (B84403) buffer adjusted to a specific pH, mixed with acetonitrile. scielo.brresearchgate.net For example, a mobile phase of 0.01 M phosphate buffer at pH 7.0 and acetonitrile has been shown to provide good peak shape and resolution. scielo.brresearchgate.net In another method, a mobile phase containing buffer (0.02M potassium dihydrogen phosphate and 0.0025M dipotassium (B57713) hydrogen phosphate) and acetonitrile in a 46:54 v/v ratio was used. researchgate.net The detection wavelength is commonly set to 290 nm, as most impurities, along with pantoprazole, show adequate absorbance at this wavelength. scielo.brresearchgate.netjgtps.com

Column TypeMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Reference
Hypersil ODS C18 (125 x 4.0 mm, 5µm)Gradient with 0.01 M Phosphate Buffer (pH 7.0) and Acetonitrile1.0290 scielo.br
Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5µm)Gradient with Buffer-Acetonitrile (70:30) and Buffer-Acetonitrile (30:70)N/AN/A researchgate.net
Purospher® STAR RP-18 (150 x 4.6 mm, 5µm)Gradient with Dipotassium Hydrogen Phosphate (pH 7.0) and AcetonitrileN/AN/A sigmaaldrich.com
BDS Thermohypersil Symmetry C8 (250 x 4.6mm, 5µ)Methanol and Dipotassium Hydrogen Phosphate Buffer (pH 9.0) (50:50)1.2226 derpharmachemica.com

For complex samples containing multiple impurities, such as pantoprazole and its dimer, isocratic elution often fails to provide adequate separation within a reasonable time. researchgate.netsigmaaldrich.com Therefore, gradient elution, where the mobile phase composition is changed over time, is preferred. scielo.brsigmaaldrich.com This technique allows for the elution of a wide range of compounds with varying polarities, improving peak shape and resolution for impurity profiling. scielo.brresearchgate.net

The optimization of a gradient elution program involves testing various combinations of organic solvents (like acetonitrile) and aqueous buffers at different pH values. scielo.brresearchgate.net A shallow, linear gradient is often a good starting point. scielo.brresearchgate.net For pantoprazole impurity analysis, a gradient program starting with a lower concentration of the organic solvent (e.g., acetonitrile) and gradually increasing it has proven effective. scielo.brsigmaaldrich.com For example, a method was developed using mobile phase A (buffer-acetonitrile, 70:30 v/v) and mobile phase B (buffer-acetonitrile, 30:70 v/v) in a gradient mode to separate pantoprazole from five of its main impurities. researchgate.net This approach ensures that both early-eluting and late-eluting impurities, including the dimer, are well-resolved from the main pantoprazole peak. sigmaaldrich.com

Validation of the analytical method is performed in accordance with ICH guidelines to assess its performance characteristics. scielo.brderpharmachemica.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or excipients. scielo.brsphinxsai.com This is demonstrated by showing that there is no interference from blank solutions or known impurities at the retention time of the pantoprazole dimer. scielo.brresearchgate.net Forced degradation studies are also conducted under various stress conditions (acidic, alkaline, oxidative) to ensure the method can separate the degradation products from the main drug and its impurities. scielo.brresearchgate.net

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. derpharmachemica.com A linear relationship is typically confirmed by a high correlation coefficient (r or r²). scielo.brakjournals.com For pantoprazole and its impurities, methods have shown excellent linearity with correlation coefficients of 0.999 or higher. scielo.brresearchgate.net

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. jocpr.com It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) and intermediate precision (inter-day precision) are evaluated, with acceptance criteria for RSD typically being less than 2%. akjournals.com Studies have reported RSD values well within this limit, indicating high precision. jocpr.comakjournals.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. derpharmachemica.com It is often determined by recovery studies, where a known amount of the impurity standard is spiked into a sample matrix. jocpr.com The percentage of the impurity that is recovered is then calculated. Methods for pantoprazole impurities have demonstrated good accuracy, with recovery values typically in the range of 97.9-103%. scielo.brresearchgate.net

The limits of detection (LOD) and quantification (LOQ) are also established to determine the lowest concentration of the dimer that can be reliably detected and quantified. scielo.brresearchgate.net

Validation ParameterTypical Finding/ValueReference
SpecificityNo interference from blank, excipients, or other impurities. Well-resolved peaks in forced degradation studies. scielo.brresearchgate.net
Linearity (r/r²)≥ 0.999 scielo.brresearchgate.netakjournals.com
Precision (%RSD)Intra-day & Inter-day < 2% jocpr.comakjournals.com
Accuracy (% Recovery)97.9 - 103% scielo.brresearchgate.net
LOD0.043-0.047 µg/mL scielo.brresearchgate.net
LOQ0.13-0.14 µg/mL scielo.brresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). A Reverse Phase-UPLC (RP-UPLC) method has been developed for the determination of potential impurities in pantoprazole lyophilized injection products. jgtps.com

This method utilizes a Waters Acquity BEH C18 column (50 mm x 2.1 mm, 1.7 µm particle size) with a gradient elution mode. jgtps.com The mobile phase consists of a buffer (Di-Basic Ammonium (B1175870) Phosphate, pH 7.5) and a solvent mixture of acetonitrile and methanol. jgtps.com The key advantages of this UHPLC method include a much shorter run time and reduced solvent consumption, making it a cost-effective and efficient approach for quality control testing. jgtps.comresearchgate.net The method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, and sensitivity. jgtps.com

Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative analysis and separation of pantoprazole and its impurities. actascientific.comnih.gov It is often used as a preliminary check or for monitoring the progress of chemical reactions. nih.gov The separation is performed on plates pre-coated with silica (B1680970) gel 60 F254. nih.gov

A High-Performance Thin-Layer Chromatography (HPTLC) method has been developed for the separation of omeprazole (B731) and pantoprazole from their respective impurities. researchgate.net For this separation, a mobile phase consisting of chloroform, 2-propanol, 25% ammonia, and acetonitrile in a ratio of 10.8:1.2:0.3:4 (v/v/v/v) was found to provide good resolution. nih.govresearchgate.net While primarily qualitative, TLC combined with densitometry can also be used for quantitative analysis and purity control of the compounds. nih.govresearchgate.net

Gradient Elution Optimization for Impurity Profiling

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Hyphenated Techniques for Comprehensive Profiling

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical impurities. They provide both qualitative and quantitative data, enabling the unambiguous identification and precise measurement of compounds like the this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) stands as a premier technique for the analysis of the this compound due to its exceptional sensitivity and selectivity. arabjchem.orgresearchgate.net This method couples the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive identification and quantification power of mass spectrometry.

Research demonstrates that the formation of the this compound (related compound E) is dependent on pH, occurring specifically at pH values of 8 or lower. acs.org LC-MS methods are crucial for monitoring this pH-dependent formation. acs.org For analysis, chromatographic separation is typically achieved on a reversed-phase C18 column. arabjchem.orgnih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer such as ammonium formate (B1220265) or acetate (B1210297). arabjchem.orgresearchgate.netbvsalud.org

Detection is performed using a mass spectrometer, commonly with an electrospray ionization (ESI) source in positive ion mode. nih.govmagtechjournal.com For quantitative analysis, the multiple reaction monitoring (MRM) mode is employed, which offers high specificity and sensitivity. nih.govbvsalud.org In MRM, specific precursor-to-product ion transitions are monitored. For pantoprazole, a common transition is m/z 384.1 → 200.1. nih.govbvsalud.org A similar principle is applied to identify and quantify the dimer impurity, which would have a distinct mass-to-charge ratio. These methods can achieve a low limit of quantitation (LLOQ), often around 5 ng/mL for pantoprazole, demonstrating the sensitivity required to detect trace-level impurities. researchgate.netnih.gov The structure of the isolated dimer impurity has been confirmed through mass spectrometry alongside NMR and IR analyses. nih.gov

Table 1: Exemplary LC-MS Parameters for Pantoprazole Analysis

Parameter Condition 1 Condition 2 Condition 3
Chromatography RP-HPLC RP-HPLC LC-MS/MS
Column WATERS XTerra® RP18 (4.6 mm × 100 mm, 3.5 µm) Symmetry C18 (75 mm x 4.6 mm, 3.5 µm) Reversed phase C18 INERTSIL ODS-3 (150 × 4.6 mm, 5 μm)
Mobile Phase 5 mmol/L ammonium acetate-acetonitrile (40:60, v/v) bvsalud.org Acetonitrile–water (90:10, v/v) arabjchem.org 10 mM ammonium formate: acetonitrile: methanol (20:40:40 v/v) researchgate.net
Flow Rate 1.0 mL/min bvsalud.org 0.6 mL/min arabjchem.org 0.8 mL/min researchgate.net
Ionization Source ESI (Positive) bvsalud.org ESI (Positive) arabjchem.org ESI (Positive) researchgate.net
Detection Mode MRM bvsalud.org MRM arabjchem.org MRM researchgate.net
Monitored Transition (Pantoprazole) m/z 384.1 → 200.1 bvsalud.org m/z 382 → 230 arabjchem.org m/z 384.2 → 200.2 researchgate.net
Linear Range 5-6000 ng/mL bvsalud.org 1–100 ng/mL arabjchem.org Not specified
LLOQ 5 ng/mL bvsalud.org 1 ng/mL arabjchem.org Not specified

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for separating and identifying pantoprazole and its degradation products, including the dimer. researchgate.netsemanticscholar.org This technique is particularly valuable for spectral fingerprinting, which involves obtaining the complete UV-Vis spectrum of an analyte as it elutes from the HPLC column.

A typical HPLC-DAD method for pantoprazole and its impurities utilizes a reversed-phase C18 column. researchgate.netscielo.brscielo.br The separation is often achieved using a mobile phase consisting of a buffer (e.g., phosphate buffer at pH 7) and an organic modifier like acetonitrile, sometimes in a gradient elution mode to resolve all compounds effectively. scielo.brscielo.br The flow rate is generally maintained around 1.0 mL/min. researchgate.netscielo.br

The DAD detector measures absorbance across a wide range of wavelengths simultaneously (e.g., 190-400 nm). scielo.br This capability is crucial for several reasons:

Optimal Wavelength Selection: It allows for the selection of the most sensitive detection wavelength for all compounds of interest. For pantoprazole and its impurities, a wavelength of 290 nm is commonly used for quantification. magtechjournal.comresearchgate.netscielo.br

Peak Identification: The UV spectrum of an unknown peak can be compared to that of a reference standard (like a synthesized this compound) for positive identification. acs.org

Peak Purity Analysis: DAD software can assess the spectral homogeneity across a single chromatographic peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it indicates the peak is pure and not co-eluting with other substances. This is a key feature for stability-indicating methods. scielo.br

Studies on the stress degradation of pantoprazole have successfully employed HPLC-DAD to separate and identify various degradation products formed under oxidative and photolytic conditions. researchgate.netsemanticscholar.orgscielo.br

Table 2: Representative HPLC-DAD Method Parameters for Pantoprazole Impurity Profiling

Parameter Condition 1 Condition 2 Condition 3
Column C18 column researchgate.net Hypersil ODS (125x4.0 mm, 5 µm) scielo.br C18 column (4.6 mm×250 mm, 5 μm) magtechjournal.com
Mobile Phase Methanol and water (60:40, v/v; pH 3.0) researchgate.net Gradient with 0.01 M phosphate buffer (pH 7) and acetonitrile scielo.br Gradient with acetonitrile and 0.02 mol·L-1 ammonium acetate magtechjournal.com
Flow Rate 1.0 mL/min researchgate.net 1.0 mL/min scielo.br 0.8 mL/min magtechjournal.com
Detection Diode Array Detector (DAD) researchgate.net DAD at 290 nm scielo.br DAD at 288 nm magtechjournal.com
Linear Range 5 to 25 μg/mL researchgate.net Not specified 0.002-2.50 μg magtechjournal.com
LOD 0.25 μg/mL semanticscholar.org 0.043-0.047 µg/mL scielo.br 0.6 ng magtechjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Electrochemical Methods in Dimer Degradation Studies

Electrochemical methods offer a sensitive and often rapid alternative for studying the degradation pathways of pharmaceutical compounds. These techniques measure changes in electrical properties (like current or potential) that occur due to redox reactions of the analyte, providing insights into reaction kinetics and mechanisms.

Polarography, specifically direct current (DC) polarography using a dropping mercury electrode (D.M.E.), has been effectively used to investigate the acid-catalyzed degradation kinetics of pantoprazole. researchgate.netresearcher.life This method is based on measuring the current that flows as a function of the potential applied to the D.M.E. The resulting current-voltage curve, or polarogram, provides qualitative (via the half-wave potential, E₁/₂) and quantitative (via the diffusion current) information about the electroactive species in solution.

In studies of pantoprazole, polarography has been used to monitor the appearance of electroactive degradation products over time in a phosphate buffer system across a pH range of 3.0 to 7.5. researchgate.netresearcher.life At a stable pH of 7.5, pantoprazole exhibits a half-wave potential (E₁/₂) of -1.32 V. researcher.life As the pH is lowered, the drug begins to degrade, which is observed as a decrease in the current of the parent drug and the simultaneous appearance of new polarographic waves corresponding to its degradation products. researcher.life

This technique allows for the real-time monitoring of the degradation process, providing well-defined current-time profiles for both the starting material and its electroactive byproducts. researchgate.netresearcher.life By tracking these changes, researchers can determine the rate of degradation under various acidic conditions. Such investigations have established the relative stability order among proton pump inhibitors as pantoprazole > omeprazole > lansoprazole, highlighting pantoprazole's greater resistance to acid-catalyzed degradation. researcher.life

Table 3: Degradation of Pantoprazole at Different pH Monitored by Polarography

pH Degradation of Pantoprazole Observation
7.5 Almost stable researcher.life Half-wave potential (E₁/₂) observed at -1.32 V. researcher.life
< 7.5 to 3.0 Degradation occurs researcher.life Anodic shift in E₁/₂ values is observed along with the appearance of degradation products. researcher.life

Stability and Degradation Studies of Pantoprazole Dimer

pH-Dependent Stability Profiles of Dimer Formation

The stability of pantoprazole (B1678409) and the formation of its dimer are highly dependent on the pH of the solution. nih.govrevistafarmaciahospitalaria.es The rate of degradation increases significantly as the pH decreases. nih.gov Research indicates a direct relationship between the pH value and the rate of formation of the biaryl impurity (dimer), with its formation occurring only at pH values of 8 or lower. nih.govacs.org A proposed mechanism suggests the formation of a radical cation in the pH range of 5-8 is a prerequisite for dimerization. nih.govacs.org In one study, pantoprazole in an aqueous solution with a pH between 6.0 and 6.5 showed rapid degradation, with less than 50% of the drug remaining after 24 hours. revistafarmaciahospitalaria.es Conversely, pantoprazole is relatively stable in basic conditions. ajrconline.org

Influence of Solvent Systems on Dimerization Pathways

The choice of solvent can influence the formation of the pantoprazole dimer. nih.gov Studies have indicated that the formation of the dimer is more pronounced in aqueous media compared to organic solvents during the oxidation step of pantoprazole synthesis. nih.govacs.org For instance, using dichloromethane (B109758) (DCM) as a solvent during the formation of the pantoprazole sodium salt can lead to an increased content of the dimer impurity. nih.gov In contrast, employing acetonitrile (B52724) as the solvent can result in a higher purity product with minimal dimer formation. nih.gov The use of water as a reaction medium has also been explored, and while it offers an environmentally benign option, it can lead to a slightly higher content of the dimer impurity compared to other organic solvents. nih.gov

Table 3: Effect of Solvent on this compound Impurity Content
Solvent for Sodium Salt FormationHPLC Purity (%)Dimer Impurity Content
Acetonitrile99.92%Low
Dichloromethane (DCM)-Increased
Ethyl Acetate (B1210297)--
Water-Slightly High (0.45%)

Kinetic Modeling of Dimer Formation and Degradation

Kinetic modeling can be employed to understand the rate of formation and degradation of the this compound. By monitoring the formation of the impurity over time under various stress conditions, it is possible to predict the shelf-life of the drug substance. A stability-indicating high-performance liquid chromatographic (HPLC) method has been developed to resolve pantoprazole from its potential impurities and degradation products, allowing for the quantification of the dimer. researchgate.net This method utilizes a gradient elution with a phosphate (B84403) buffer and acetonitrile, demonstrating specificity and linearity for accurate measurement. researchgate.net Such analytical methods are crucial for kinetic studies and for ensuring that the level of the dimer impurity is controlled within acceptable limits in the final pharmaceutical product.

Advanced Theoretical and Computational Studies of Pantoprazole Dimer

Quantum Chemical Calculations on Dimer Stability and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetics of pantoprazole (B1678409) and its derivatives. While specific quantum chemical studies focusing exclusively on the stability and reactivity of the pre-formed pantoprazole dimer are not extensively detailed in the provided search results, the literature on its formation mechanism provides a basis for understanding its characteristics.

The formation of the this compound, also known as Pantoprazole Related Compound E, is a unique phenomenon not observed in other proton pump inhibitors like omeprazole (B731). nih.govacs.org This specificity points to the critical role of the difluoromethoxy group on the benzimidazole (B57391) ring of pantoprazole. nih.govacs.org Theoretical calculations have been used to investigate the stability of intermediates leading to dimer formation. nih.gov A proposed mechanism involves the formation of a radical cation, and the stability of this radical is a key factor. nih.govacs.org

Theoretical studies suggest that the difluoromethoxy group has a dual electronic nature; the oxygen atom is electron-donating, while the two fluorine atoms are strongly electron-withdrawing. nih.govacs.org This "captodative effect" is believed to stabilize the free-radical intermediate at the C-6 position of the benzimidazole ring, which is a prerequisite for dimerization. nih.gov Comparative theoretical calculations have indicated that a CHF2 group can create a highly reactive site for the formation of a stable free radical. nih.gov

The reactivity of the this compound itself can be inferred from its structure. The linkage between the two benzimidazole rings may influence the electronic properties and reactivity of the entire molecule compared to the monomer. Quantum chemical calculations would be essential to quantify these differences, for instance, by calculating the molecular electrostatic potential (MEP) to identify sites susceptible to nucleophilic or electrophilic attack.

Table 1: Theoretical Chemical Parameters for Pantoprazole Forms

While not specific to the dimer, theoretical parameters calculated for different protonated forms of the pantoprazole monomer highlight the utility of these computational methods. These parameters provide insights into the molecule's propensity for adsorption and reaction. mdpi.com

ParameterForm AForm CForm E
Total Energy (a.u.)-2088.13-2088.33-2087.67
EHOMO (eV)-9.03-10.58-6.32
ELUMO (eV)-1.55-2.930.28
Energy Gap (ΔE) (eV)7.487.656.6
Hardness (η)3.743.823.3
Softness (σ)0.270.260.3

Data sourced from a study on pantoprazole as a corrosion inhibitor, illustrating the application of quantum chemical calculations. mdpi.com

Molecular Dynamics Simulations of Dimerization Processes

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions over time. researchgate.net MD simulations can, in principle, be used to model the process of dimerization by simulating the motion and interaction of two pantoprazole monomers in a solvent.

However, based on the available search results, there are no specific studies that have employed molecular dynamics simulations to explicitly investigate the dimerization process of pantoprazole. MD simulations have been utilized to study other aspects of pantoprazole's behavior, such as its role as a corrosion inhibitor where its adsorption on a metal surface was simulated. mdpi.com Additionally, MD simulations are recognized as a valuable tool in drug discovery for understanding drug-target interactions and the conformational flexibility of molecules. researchgate.net

A simulation of the dimerization would likely involve placing two pantoprazole radical cations in a simulation box with solvent molecules and observing their trajectory to see if they form a stable dimer. Such a simulation could provide insights into the free energy landscape of the dimerization process and the structural rearrangements that occur.

Impurity Control and Analytical Challenges in Pantoprazole Dimer Research

Pharmacopoeial Status of Pantoprazole (B1678409) Dimer (Impurity E)

Pantoprazole Dimer is recognized as a process-related impurity in the manufacture of pantoprazole sodium. veeprho.comsynzeal.com Major pharmacopoeias, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), list it as Impurity E. xjtu.edu.cnnih.gov These monographs specify the acceptable limits for this and other impurities to ensure the quality, safety, and efficacy of the final drug product. xjtu.edu.cnnih.gov The stringent control of Impurity E is a regulatory requirement, with its level typically needing to be controlled to ≤0.03% in the final API. xjtu.edu.cnnih.govresearchgate.net The presence of this and other impurities is meticulously monitored and must be reported on the Certificate of Analysis for the API. nih.gov

The chemical name for this compound is 6,6'-bis(Difluoromethoxy)-2,2'-bis[[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H,1'H-5,5'-bibenzimidazolyl. veeprho.com It is formed during the synthesis of pantoprazole, specifically during the oxidation step where pantoprazole sulfide (B99878) is converted to pantoprazole sulfoxide (B87167). nih.govacs.org

Strategies for Dimer Control in Active Pharmaceutical Ingredient (API) Manufacturing

Controlling the formation of the this compound is a key objective in the manufacturing of pantoprazole API. Several strategies are employed to minimize its presence, focusing on the critical steps of synthesis and purification.

pH Control during Synthesis and Processing

The formation of the this compound is highly dependent on the pH of the reaction mixture. nih.gov Research has demonstrated that this byproduct forms predominantly at pH values of 8 or lower. nih.gov There is a direct relationship between lower pH values and an increased rate of dimer formation. nih.gov This is attributed to a proposed mechanism involving the formation of a radical cation in the pH range of 5–8. nih.govresearchgate.net Therefore, maintaining a sufficiently alkaline pH during the synthesis, particularly during the oxidation and subsequent work-up steps, is a crucial strategy to suppress the dimerization reaction. nih.govsemanticscholar.org In numerous experiments conducted at high pH, the formation of Impurity E was not observed. nih.gov

Optimization of Oxidation Conditions

The oxidation of the thioether intermediate to the desired sulfoxide is a critical step where the dimer is formed. nih.govnih.gov The choice of oxidizing agent and reaction conditions significantly influences the impurity profile. While various oxidizing agents like hydrogen peroxide, peracids, and N-bromosuccinamide have been used, sodium hypochlorite (B82951) (NaOCl) is commonly employed due to its low cost and availability. nih.govacs.org

The reaction solvent also plays a role. Studies have shown that conducting the oxidation in water can lead to a slightly higher content of the dimer impurity compared to organic solvents like acetonitrile (B52724), ethyl acetate (B1210297), and dichloromethane (B109758) (DCM). nih.govnih.gov For instance, one study noted a dimer content of 0.45% in water versus lower levels in other solvents. nih.gov This suggests that a more polar solvent environment may favor the free-radical mechanism responsible for dimerization. nih.gov However, despite the slightly higher dimer formation, water is an environmentally benign solvent, and its use is desirable. acs.orgnih.gov The use of DCM has also been linked to an increased content of the dimer impurity during the formation of the sodium salt. nih.gov

Careful control of the amount of oxidizing agent and the reaction temperature are also vital. nih.gov Working at low temperatures, such as 0–5 °C, and slowly adding the oxidizing agent can help to control the reaction and minimize the formation of both the dimer and other oxidative impurities like the sulfone (Impurity A). acs.orgnih.gov

Chromatographic Isolation and Purification Techniques

In instances where the formation of the this compound cannot be completely prevented during synthesis, chromatographic techniques are essential for its removal. nih.govnih.gov Column chromatography is a common method used to isolate and purify pantoprazole from its impurities, including the dimer. nih.govgoogle.com

The process often involves dissolving the crude product in a suitable solvent like dichloromethane and then passing it through a silica (B1680970) gel column. nih.govgoogle.com A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol (B129727), is used to separate the different components. researchgate.net Fractions are collected and monitored by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify and isolate the pure pantoprazole. researchgate.net The fractions containing the dimer can be identified and separated from the main product stream. nih.gov

Analytical Challenges in Dimer Quantification at Trace Levels

The quantification of the this compound at the low levels stipulated by pharmacopoeias presents several analytical challenges. The structural similarity of the dimer to the pantoprazole molecule and other related impurities can make separation difficult. nih.gov Furthermore, the low concentration of the dimer requires highly sensitive analytical methods. researchgate.net

Developing a method that can accurately and reliably quantify an impurity at a level of 0.03% or less requires careful optimization of chromatographic conditions to ensure sufficient resolution from the main API peak and other impurities. nih.gov This includes selecting the appropriate column, mobile phase composition, and detector wavelength. scielo.brscielo.br The potential for co-elution with other impurities is a significant concern that must be addressed during method development.

Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are crucial to demonstrate the specificity of the analytical method. scielo.brresearchgate.net These studies help to ensure that the method can separate the dimer from any potential degradation products. scielo.br

Method Development for Routine Quality Control of Dimeric Impurities

The development of robust analytical methods is essential for the routine quality control of dimeric impurities in pantoprazole. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. researchgate.netscielo.br

A typical HPLC method involves a reversed-phase column, such as a C18 or ODS column, with a gradient elution program. scielo.brscielo.br The mobile phase often consists of a phosphate (B84403) buffer and an organic modifier like acetonitrile. scielo.brscielo.br Detection is usually performed using a UV detector at a wavelength where both pantoprazole and its impurities have adequate absorbance, often around 290 nm. scielo.brscielo.br

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and includes evaluation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. scielo.brscielo.brjocpr.com The LOD and LOQ are particularly important for trace impurity analysis, with typical values for pantoprazole impurities being in the range of 0.043-0.047 µg/mL for LOD and 0.13-0.14 µg/mL for LOQ. scielo.br

Future Research Directions in Pantoprazole Dimer Chemistry

Development of Advanced Real-Time Monitoring Techniques for Dimer Formation

Effective control over the dimerization process requires precise and timely monitoring. Currently, High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the pantoprazole (B1678409) dimer impurity. xjtu.edu.cnresearchgate.netnih.gov Validated HPLC protocols are used to determine the purity of the API and to quantify known impurities against reference standards. nih.gov More advanced methods, such as Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV) and HPLC coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF-MS), have also been applied for impurity profiling. xjtu.edu.cnxjtu.edu.cn

However, these are typically offline methods, providing retrospective data. The future lies in the development of Process Analytical Technology (PAT) for real-time, in-process monitoring. This would allow for immediate adjustments to reaction conditions to prevent dimer formation as it happens.

Potential advanced monitoring techniques for future development include:

In-situ Spectroscopic Methods: Techniques like Raman or Near-Infrared (NIR) spectroscopy could potentially monitor the concentration of pantoprazole and its dimer directly within the reaction vessel, providing continuous data.

Real-time Chromatographic Analysis: Miniaturized or rapid HPLC systems integrated directly into the process line could provide quasi-real-time feedback on impurity levels.

Kinetic Modeling: Combining real-time data with kinetic models of both the desired reaction and the dimer formation could lead to predictive control strategies, allowing for proactive adjustments to reaction parameters. One study has already laid the groundwork by demonstrating the pH-dependent rate of dimer formation over a 24-hour period. nih.gov

Monitoring TechniqueApplication in Pantoprazole Dimer AnalysisPotential Advancement
HPLC / UPLC Standard for offline quantification and impurity profiling. nih.govxjtu.edu.cnIntegration into real-time PAT systems for continuous monitoring.
Mass Spectrometry (MS) Used in conjunction with HPLC for structural confirmation. xjtu.edu.cnDevelopment of ambient ionization techniques for rapid, direct analysis from the reactor.
Spectroscopy (Raman, NIR) Not widely reported for this specific application.Development of chemometric models for in-situ, real-time quantification of dimer formation.

Investigation of Dimerization in Alternative Reaction Media

The choice of solvent has been identified as a critical factor in the formation of the this compound. Research indicates that the dimerization is significantly favored in aqueous media compared to organic solvents. nih.govacs.org One study found that conducting the oxidation step in neat water led to a higher content of the dimer impurity (0.45%) compared to solvents like acetonitrile (B52724). acs.org Another investigation confirmed that more polar solvents tend to increase the rate of dimerization, especially under the highly basic conditions that also favor the primary oxidation of the pantoprazole sulfide (B99878) intermediate. nih.gov

Future research should systematically investigate a wider range of reaction media to identify environments that suppress dimerization while maintaining high yields of pantoprazole. This includes:

Novel Solvent Systems: Exploring less conventional solvents, including ionic liquids or deep eutectic solvents, which could offer unique polarity and solubility properties that may disfavor the radical dimerization pathway.

Biphasic Systems: Utilizing biphasic solvent systems where the pantoprazole product is immediately extracted into an organic phase upon formation, thereby removing it from the aqueous phase where dimerization is more prevalent.

Solvent-Free Reactions: Investigating the feasibility of solid-state or melt-phase reactions, which would eliminate the solvent-mediated dimerization pathway entirely, although this would present significant process engineering challenges.

A comparative table of solvent effects on dimer formation highlights the current understanding:

SolventDimer Formation TendencyReference
Water High nih.govacs.org
Acetonitrile Low acs.org
Dichloromethane (B109758) (DCM) Increased content compared to acetonitrile acs.org
Acetone Leads to poor conversion acs.org

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways leading to pantoprazole dimer formation, and how can impurities be minimized during synthesis?

  • Methodological Answer : The synthesis of pantoprazole involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride under alkaline conditions, followed by oxidation. Dimer impurities (e.g., dimer impurity E) arise during incomplete oxidation or side reactions. To minimize impurities, optimize reaction stoichiometry, monitor pH, and employ high-purity starting materials. Forced degradation studies under acidic/alkaline/oxidative conditions can identify critical control points .

Q. Which analytical techniques are validated for detecting this compound and related substances in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase HPLC with gradient elution (e.g., Shimadzu ClassVP system) using a mobile phase of acetonitrile and 0.01M phosphate buffer (pH 7) is widely validated. Detection at 290 nm ensures specificity for pantoprazole and its dimer. Method validation parameters (linearity, precision, LOD/LOQ) must adhere to ICH Q2(R1) guidelines. Stability-indicating assays are critical to distinguish degradation products from synthetic impurities .

Advanced Research Questions

Q. How do forced degradation studies inform the development of stability-indicating methods for this compound analysis?

  • Methodological Answer : Forced degradation under stress conditions (e.g., 0.1N HCl, 0.1N NaOH, H₂O₂, UV light) identifies degradation pathways and impurity profiles. For pantoprazole, oxidative stress predominantly generates sulfoxide derivatives, while alkaline conditions promote dimerization. A validated HPLC method with a runtime ≤15 minutes and resolution ≥2.0 between peaks is essential. Data from such studies guide shelf-life predictions and formulation adjustments .

Q. What pharmacokinetic (PK) models are used to assess this compound interactions with metabolic enzymes like CYP2C19?

  • Methodological Answer : Population PK models (e.g., NONMEM®) incorporating covariates like CYP2C19 genotype and body weight are applied. A two-compartment model with first-order absorption effectively simulates systemic exposure. Breath tests using (+)-[13C]-pantoprazole and plasma concentration-time data analyzed via WinNonlin® (noncompartmental analysis) quantify metabolic activity. Inter-day CV <20% ensures reliability .

Q. How can researchers resolve contradictions in reported dimer impurity profiles across different pantoprazole formulations?

  • Methodological Answer : Cross-validate analytical methods using reference standards (e.g., USP/EP monographs) and replicate studies under identical conditions. Compare degradation kinetics (Arrhenius plots) and impurity thresholds (ICH Q3A/B). Meta-analyses of literature data (e.g., 132 studies from Google Scholar/PubMed) should account for variables like excipient interactions and storage conditions .

Q. What experimental designs are optimal for studying the pharmacological impact of this compound impurities?

  • Methodological Answer : Use in vitro bioassays (e.g., H+/K+-ATPase inhibition) to compare dimer vs. monomer efficacy. For in vivo studies, employ randomized crossover trials in animal models (e.g., Sprague-Dawley rats) with dose-normalized PK/PD analysis. Ensure blinding and control for CYP2C19 polymorphisms. Statistical power analysis (α=0.05, β=0.2) determines sample size adequacy .

Methodological and Data Analysis Questions

Q. How should researchers validate the specificity of an HPLC method for this compound in the presence of structurally similar compounds?

  • Methodological Answer : Perform peak purity tests using photodiode array (PDA) detectors and spike recovery studies with known impurities (e.g., impurity A, B, C). Confirm resolution ≥1.5 between adjacent peaks. Use mass spectrometry (LC-MS/MS) for structural elucidation of unresolved degradants. Method robustness is tested by varying column batches and flow rates (±10%) .

Q. What strategies ensure reproducibility when replicating this compound studies across laboratories?

  • Methodological Answer : Standardize protocols using CRF (Case Report Forms) and SOPs (Standard Operating Procedures). Share validated reference materials (e.g., ChemWhat’s Bromocriptine Dimer standards) and raw datasets (HPLC chromatograms, PK parameters). Inter-laboratory comparisons via proficiency testing programs reduce variability. Document all deviations using FAIR data principles .

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.